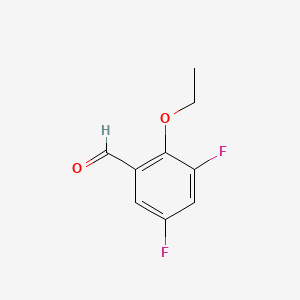![molecular formula C20H27NO2 B1439739 4-Isopropoxy-N-[2-(3-methylphenoxy)butyl]aniline CAS No. 1040692-47-4](/img/structure/B1439739.png)
4-Isopropoxy-N-[2-(3-methylphenoxy)butyl]aniline
Übersicht
Beschreibung
4-Isopropoxy-N-[2-(3-methylphenoxy)butyl]aniline is a chemical compound with the molecular formula C20H27NO2 and a molecular weight of 313.43 g/mol . It is used primarily for proteomics research . The compound’s structure consists of an aniline core with an isopropoxy group and a butyl chain attached to a phenoxy moiety.
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Remediation
- Synthetic phenolic antioxidants, which share structural similarities with "4-Isopropoxy-N-[2-(3-methylphenoxy)butyl]aniline," have been extensively studied for their environmental occurrence, fate, and toxicity. These compounds, including 2,6-di-tert-butyl-4-methylphenol (BHT) and related derivatives, have been detected in various environmental matrices. Their persistence and potential for bioaccumulation raise concerns about environmental pollution and the need for effective remediation strategies. Studies suggest that these compounds may exhibit hepatic toxicity and endocrine-disrupting effects, emphasizing the importance of understanding their behavior in aquatic environments and developing novel, less toxic alternatives (Liu & Mabury, 2020).
Pharmacological Properties
- Phenolic compounds like thymol, which have a structural phenolic motif similar to "4-Isopropoxy-N-[2-(3-methylphenoxy)butyl]aniline," are known for their wide range of pharmacological activities. Thymol, in particular, has been reported to possess antioxidant, anti-inflammatory, analgesic, antispasmodic, antibacterial, antifungal, and antitumor activities. The pharmacological properties of these compounds are attributed to their ability to modulate lipid metabolism, exhibit hepatoprotective effects, and potentially treat cardiovascular diseases, diabetes, and obesity. This suggests that structurally related compounds may also possess significant therapeutic potential (Nagoor Meeran et al., 2017).
Synthetic Applications
- The catalytic applications of metal cation-exchanged clay catalysts in organic synthesis offer insights into potential synthetic routes involving "4-Isopropoxy-N-[2-(3-methylphenoxy)butyl]aniline." These catalysts have been used in various organic transformations, including Friedel-Crafts alkylation, rearrangement of alkyl phenyl ethers, and synthesis of bisphenols. This highlights the versatility of clay catalysts in facilitating environmentally friendly and selective organic synthesis, potentially applicable to the synthesis and modification of complex organic compounds like "4-Isopropoxy-N-[2-(3-methylphenoxy)butyl]aniline" (Tateiwa & Uemura, 1997).
Eigenschaften
IUPAC Name |
N-[2-(3-methylphenoxy)butyl]-4-propan-2-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2/c1-5-18(23-20-8-6-7-16(4)13-20)14-21-17-9-11-19(12-10-17)22-15(2)3/h6-13,15,18,21H,5,14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDFYAAWRJRRPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC1=CC=C(C=C1)OC(C)C)OC2=CC=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B1439656.png)









![4-[(2-thienylmethyl)amino]quinazolin-2(1H)-one](/img/structure/B1439674.png)


